
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring substituted with a methoxy group and an ethylenediamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or its derivatives, under acidic conditions.
Methoxylation: The quinoxaline derivative is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the desired position.
Introduction of the Ethylenediamine Moiety: The final step involves the reaction of the methoxylated quinoxaline with diethylamine and ethylenediamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the quinoxaline ring to its dihydroquinoxaline form.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the quinoxaline ring and the methoxy group enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: A simpler derivative without the quinoxaline ring.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains additional methyl groups on the ethylenediamine moiety.
1,2-Ethanediamine, N,N-dimethyl-: Lacks the diethyl and quinoxaline substituents.
Uniqueness
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- is unique due to the presence of the quinoxaline ring substituted with a methoxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
7403-77-2 |
|---|---|
Fórmula molecular |
C15H22N4O |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H22N4O/c1-4-19(5-2)9-8-17-14-11-12(20-3)10-13-15(14)18-7-6-16-13/h6-7,10-11,17H,4-5,8-9H2,1-3H3 |
Clave InChI |
JECMEODLNFUQLB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=CC(=CC2=NC=CN=C12)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


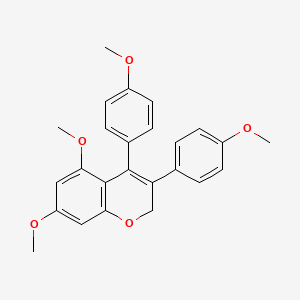

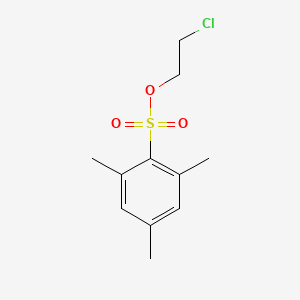
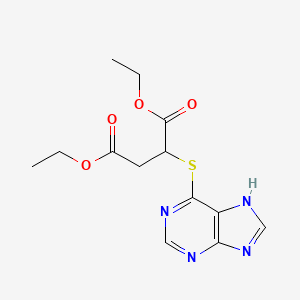
![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
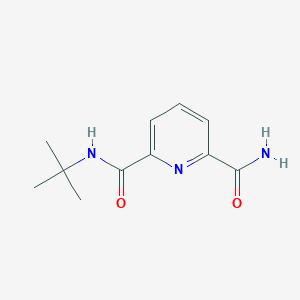
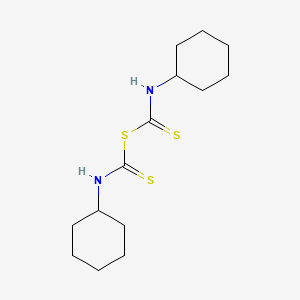

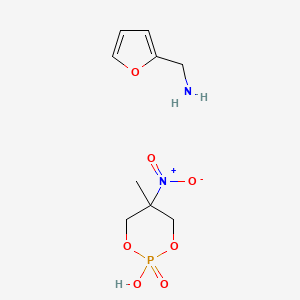

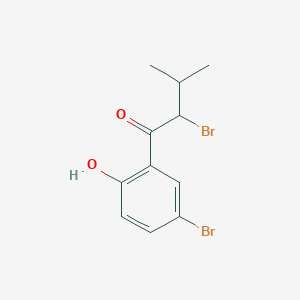
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)

